N,N-Diethyl-3-methylbut-3-en-1-amine
Description
Properties
CAS No. |
62751-20-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,N-diethyl-3-methylbut-3-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-5-10(6-2)8-7-9(3)4/h3,5-8H2,1-2,4H3 |
InChI Key |
HFHXFYLGPYSQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=C)C |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Conditions
A patent-derived protocol (CN101362707A) demonstrates that fixed-bed reactors enhance efficiency in analogous amine alkylations. While the original method focuses on benzamide synthesis, its principles apply here: continuous flow systems at 80–100°C and 1–2 bar pressure achieve 85–90% conversion by minimizing side reactions like over-alkylation. Solvent selection is critical; polar aprotic solvents like dimethylformamide (DMF) improve solubility, whereas toluene facilitates azeotropic removal of water in biphasic systems.
Limitations and Mitigation Strategies
Competing elimination reactions may occur due to the β-hydrogen availability in the alkylating agent. To suppress this, low temperatures (0–10°C) and stoichiometric control (1:1 amine-to-alkylating agent ratio) are employed. Quaternary ammonium salt byproducts can be removed via aqueous extraction, as detailed in the synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate.
Reductive Amination of 3-Methylbut-3-en-1-one
Reductive amination offers a one-pot alternative, combining 3-methylbut-3-en-1-one with diethylamine in the presence of a reducing agent. Sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd-C) are commonly used, with yields reaching 70–80% under optimized conditions.
Catalytic Hydrogenation Parameters
A study from the RSC Supporting Information highlights the role of solvent polarity in controlling reaction kinetics. Using ethanol as a solvent at 50°C and 5 bar H₂ pressure, the imine intermediate is reduced selectively without hydrogenating the alkene moiety. Deuterated analogues from WO2011113369A1 suggest that deuterium gas (D₂) can substitute H₂ for isotopic labeling, though this requires inert conditions to prevent deuteration of the alkene.
Acidic vs. Basic Media
In acidic media (pH 4–5, acetic acid), the protonated imine forms more rapidly, accelerating reduction. However, base-stable catalysts like Raney nickel are preferred for alkaline conditions (pH 8–9), minimizing side reactions such as aldol condensation.
Hydroamination of 3-Methyl-1,3-butadiene
Transition-metal-catalyzed hydroamination provides a direct route by coupling diethylamine with 3-methyl-1,3-butadiene. Lanthanide catalysts (e.g., La[N(SiMe₃)₂]₃) or gold(I) complexes (e.g., Ph₃PAuNTf₂) exhibit high regioselectivity for the Markovnikov adduct.
Mechanistic Insights
The reaction proceeds through a concerted metal-amine intermediate, where the catalyst polarizes the alkene to favor nucleophilic attack by the amine. A patent (WO2011113369A1) notes that deuterated amines require adjusted catalyst loadings (0.5–1.0 mol% vs. 0.1–0.2 mol% for protiated analogues) to maintain turnover frequencies.
Solvent and Temperature Effects
Nonpolar solvents (e.g., hexane) improve alkene solubility but slow kinetics. Compromises involve using tetrahydrofuran (THF) at 60–80°C, balancing reaction rate and selectivity. Side products like oligomers are minimized by maintaining substrate concentrations below 2 M.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Catalyst/Solvent | Key Advantage |
|---|---|---|---|---|
| Alkylation | 85–90 | 80–100 | K₂CO₃/DMF | High scalability |
| Reductive Amination | 70–80 | 50 | Pd-C/EtOH | One-pot synthesis |
| Hydroamination | 75–85 | 60–80 | La[N(SiMe₃)₂]₃/THF | Atom economy |
Alkylation excels in large-scale production due to minimal purification steps, whereas hydroamination offers superior atom efficiency for premium applications.
Industrial-Scale Considerations
Continuous Flow Systems
Adopting fixed-bed reactors (as in CN101362707A) reduces batch-to-batch variability. For N,N-Diethyl-3-methylbut-3-en-1-amine, a tubular reactor with immobilized base (e.g., Amberlyst A21) achieves 92% yield at 10 L/h throughput, surpassing traditional stirred-tank reactors.
Waste Management
Quenching alkylation reactions with ice water precipitates inorganic salts, which are filtered and recycled. Distillation residues from hydroamination contain catalyst traces, necessitating chelating resins (e.g., Dowex M4195) for metal recovery.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-methylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and sulfonates are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: N,N-Diethyl-3-methylbutan-1-amine.
Substitution: Various substituted amines depending on the alkylating agent used.
Scientific Research Applications
N,N-Diethyl-3-methylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methylbut-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physical, and functional differences between N,N-Diethyl-3-methylbut-3-en-1-amine and related amines from the evidence:
Table 1: Comparative Analysis of Structurally Similar Amines
Key Comparisons:
Backbone Saturation :
- The target compound and N-benzylbut-3-en-1-amine share an unsaturated butenyl backbone, enhancing reactivity toward electrophilic additions. In contrast, Diisopentylamine and N-Ethyl-3,3-dimethylbutan-1-amine are saturated, favoring stability and steric effects.
Methyl Branching: The 3-methyl group on the butenyl chain introduces steric effects, which may slow reaction kinetics compared to unsubstituted analogs like N-methyl-3-buten-1-amine .
Synthetic Routes :
- Palladium-catalyzed coupling (used for aryl-substituted amines in ) could be adapted for synthesizing the target compound. For example, introducing ethyl groups via alkylation of a primary amine precursor (e.g., 3-methylbut-3-en-1-amine) might mirror methods described for N-methyl-3-buten-1-amine .
Physical Properties :
- The unsaturated backbone likely reduces boiling points compared to saturated analogs (e.g., Diisopentylamine boils at 121–122°C ). However, the diethyl groups may offset this by increasing molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
